molecular formula C20H16BrNO7 B11135716 N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Cat. No.: B11135716
M. Wt: 462.2 g/mol
InChI Key: BVTUPDUJOHBYOM-UHFFFAOYSA-N
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Description

N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a complex organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its unique structure, which includes a bromophenoxy group, a chromenone core, and a glycine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.

    Acetylation and Glycine Coupling: The final steps involve acetylation of the chromenone derivative followed by coupling with glycine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its ability to interact with active sites. It is being studied for its effects on enzymes involved in metabolic pathways and signal transduction.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy and chromenone moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The glycine moiety may facilitate its transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-({[3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine
  • N-({[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine
  • N-({[3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Uniqueness

Compared to its analogs, N-({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C20H16BrNO7

Molecular Weight

462.2 g/mol

IUPAC Name

2-[[2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C20H16BrNO7/c1-11-20(29-15-5-3-2-4-14(15)21)19(26)13-7-6-12(8-16(13)28-11)27-10-17(23)22-9-18(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)

InChI Key

BVTUPDUJOHBYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)OC3=CC=CC=C3Br

Origin of Product

United States

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